4-Desmethoxy Omeprazole Sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

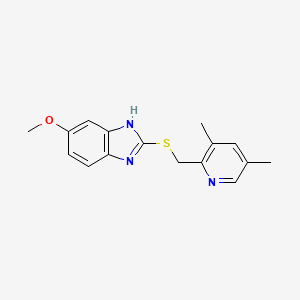

4-Desmethoxy Omeprazole Sulfide is a compound with the molecular formula C16H17N3OS . It is an impurity of Omeprazole , a proton pump inhibitor used in the treatment of dyspepsia .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC name 2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole . The InChI and Canonical SMILES representations are also available .Physical and Chemical Properties Analysis

This compound has a molecular weight of 299.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 299.10923335 g/mol . The topological polar surface area is 76.1 Ų , and it has a heavy atom count of 21 .Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities

A significant aspect of research on omeprazole derivatives involves the synthesis of novel compounds and the identification of pharmaceutical impurities that can emerge in the production process. For example, Saini et al. (2019) reviewed various pharmaceutical impurities of anti-ulcer drugs, highlighting novel methods for synthesizing omeprazole and its derivatives. This includes the oxidation processes that lead to sulfone and sulfone N-oxide as impurities, and the synthesis involving coupling of esters with Grignard reagents, which might be applicable to the synthesis of derivatives like 4-Desmethoxy Omeprazole Sulfide (S. Saini, C. Majee, G. Chakraborthy, & Salahuddin, 2019).

Pharmacodynamic Properties and Therapeutic Potential

The pharmacodynamic and pharmacokinetic properties of omeprazole and its derivatives, including this compound, form the basis of their therapeutic potential. Omeprazole is known for its potent inhibition of the gastric acid secretion by blocking the proton pump in the gastric parietal cells. This action is critical for its effectiveness in treating conditions like peptic ulcer disease and Zollinger-Ellison syndrome. Research by Clissold and Campoli-Richards (1986) provides a preliminary review of omeprazole’s properties, emphasizing its role in acid-related disorders and laying the groundwork for understanding the actions of its derivatives (S. Clissold & D. Campoli-Richards, 1986).

Metabolism and Drug Interactions

Understanding the metabolism of omeprazole is crucial for investigating its derivatives. The pharmacokinetic profiles of omeprazole and its interactions provide insights into how modifications like desmethoxylation might influence therapeutic efficacy and safety. For instance, the work by Wedemeyer and Blume (2014) on proton pump inhibitors (PPIs) highlights the importance of drug interactions and metabolic pathways, which are essential for evaluating the pharmacological applications of derivatives such as this compound (R. Wedemeyer & H. Blume, 2014).

Mechanism of Action

Target of Action

The primary target of 4-Desmethoxy Omeprazole Sulfide is the gastric H+/K+ ATPase pump , also known as the proton pump . This pump is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .

Mode of Action

This compound, like its parent compound Omeprazole, is believed to inhibit the activity of the gastric H+/K+ ATPase pump . This inhibition prevents the secretion of H+ ions into the gastric lumen, effectively reducing the production of gastric acid .

Biochemical Pathways

The inhibition of the gastric H+/K+ ATPase pump disrupts the biochemical pathway responsible for gastric acid production. This results in a decrease in gastric acidity, which can help alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .

Result of Action

The inhibition of the gastric H+/K+ ATPase pump by this compound leads to a decrease in gastric acid production. This can result in an increase in gastric pH, providing relief from the symptoms of acid-related disorders .

Action Environment

The action of this compound is influenced by the acidic environment of the stomach. The compound is stable under acidic conditions, which allows it to reach its target in the stomach’s parietal cells and exert its inhibitory effect . Other factors, such as the presence of food in the stomach, may also influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name |

2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c1-10-6-11(2)15(17-8-10)9-21-16-18-13-5-4-12(20-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUHHMNQRUNZTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CSC2=NC3=C(N2)C=C(C=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747541 |

Source

|

| Record name | 2-{[(3,5-Dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704910-89-4 |

Source

|

| Record name | 2-{[(3,5-Dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)

![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)